molecular formula C14H14S B15326893 1,2-Diphenylethane-1-thiol

1,2-Diphenylethane-1-thiol

Cat. No.: B15326893
M. Wt: 214.33 g/mol
InChI Key: ZXAGGLKLYORUTL-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1-thiol: is an organic compound with the molecular formula C14H14S It consists of a thiol group (-SH) attached to a 1,2-diphenylethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves high-yield methods that utilize mixed iron and copper powders. These methods are designed to optimize the reaction conditions and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

1,2-Diphenylethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 1,2-diphenylethane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate or accept electrons, making it a key player in various chemical processes. In biological systems, thiols are known to interact with reactive oxygen species, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Uniqueness: The presence of the thiol group allows it to participate in redox reactions and form disulfides, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1,2-diphenylethanethiol

InChI

InChI=1S/C14H14S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

ZXAGGLKLYORUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S

Origin of Product

United States

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